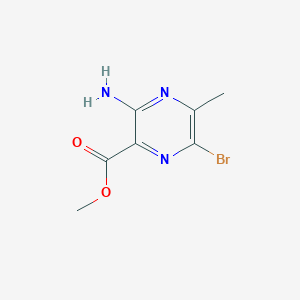

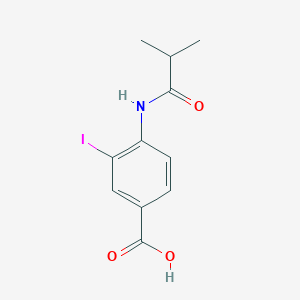

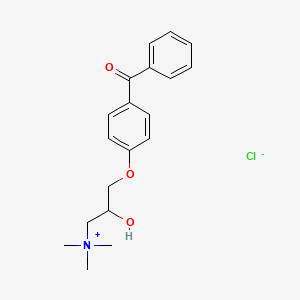

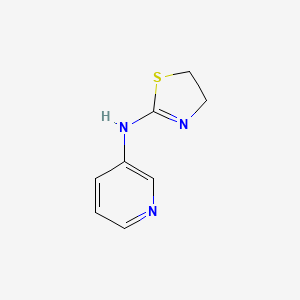

![molecular formula C12H20N2O3 B3045816 2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]- CAS No. 114460-13-8](/img/structure/B3045816.png)

2-Propanol, 1-[4-(hydroxyamino)phenoxy]-3-[(1-methylethyl)amino]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Phenoxypropan-2-ol is a chemical compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . Its systematic name indicates that it is a derivative of propan-2-ol (isopropanol) with a phenoxy group attached. The compound’s structure consists of a phenoxy group (C₆H₅O) linked to the second carbon of the propan-2-ol backbone.

Aplicaciones Científicas De Investigación

Metabolism and Excretion in Rats

Saghir et al. (2003) conducted a study to understand the absorption, metabolism, and excretion of 1-phenoxy-2-propanol, a compound related to 2-propanol derivatives, in rats following oral administration. The research aimed to bridge data with other propylene glycol ethers. The study found that the administered doses were rapidly absorbed from the gastrointestinal tract and excreted mainly via urine. Metabolites identified in urine included conjugates of phenol (sulphate, glutathione) with very low levels of hydroquinone (glucuronide), conjugates of the parent compound (glucuronide, sulphate), and a ring-hydroxylated metabolite of the parent compound. This indicates rapid oral absorption, metabolism, and urinary excretion of 1-phenoxy-2-propanol in rats, similar to other propylene glycol ethers (Saghir, Brzak, & Bartels, 2003).

Percutaneous Permeability in Cosmetic Preservatives

Lee et al. (2019) investigated the percutaneous penetration of 1-phenoxy-2-propanol (PP), used as a preservative in cosmetics, using the dorsal skin of rats. The study found total percutaneous absorption rates of PP for shampoo and cream formulations, providing insights into the dermal absorption of PP, which is crucial for risk assessment in cosmetic formulations. This study highlights the importance of understanding the percutaneous permeability of cosmetic ingredients, including 2-propanol derivatives, for safety assessments (Lee, Kim, Jang, Lee, & Kim, 2019).

Neurotoxicological Evaluation of Serotonergic Neurotoxin Metabolites

Zhao et al. (1992) explored the neurotoxicological properties of potential metabolites of MDMA, including a 2-propanol derivative. The study's findings suggest a possible role for these metabolites in the mediation of MDMA's neurotoxic actions, contributing to the understanding of the neurotoxicological effects of serotonergic neurotoxins and their metabolites (Zhao, Castagnoli, Ricaurte, Steele, & Martello, 1992).

Pharmacokinetics and Blood-Brain Barrier Permeability

Duncan et al. (1991) studied the pharmacokinetics, oral bioavailability, and blood-brain barrier permeability of BMAA, a neurotoxic, excitatory amino acid linked to a variant of amyotrophic lateral sclerosis, in rats. This research provides valuable insights into the kinetics and uptake of neurotoxic compounds, including 2-propanol derivatives, which is essential for understanding their potential role in neurodegenerative diseases (Duncan, Villacreses, Pearson, Wyatt, Rapoport, Kopin, Markey, & Smith, 1991).

Neuroprotective Properties Against Acute Ischemic Damage

Kotani et al. (2007) examined a novel antioxidant with neuroprotective properties, SUN N8075, for its ability to inhibit neuronal damage resulting from permanent focal cerebral ischemia. The study revealed SUN N8075's neuroprotective effects against acute ischemic neuronal damage in mice, suggesting the potential therapeutic application of similar compounds, including 2-propanol derivatives, for stroke treatment (Kotani, Morimoto, Oida, Tamura, Tamura, Inoue, Shimazawa, Yoshimura, Iwama, & Hara, 2007).

Propiedades

Número CAS |

114460-13-8 |

|---|---|

Fórmula molecular |

C12H20N2O3 |

Peso molecular |

240.3 g/mol |

Nombre IUPAC |

1-[4-(hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

InChI |

InChI=1S/C12H20N2O3/c1-9(2)13-7-11(15)8-17-12-5-3-10(14-16)4-6-12/h3-6,9,11,13-16H,7-8H2,1-2H3 |

Clave InChI |

UCGFOKKVSOLRAB-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)NO)O |

SMILES canónico |

CC(C)NCC(COC1=CC=C(C=C1)NO)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

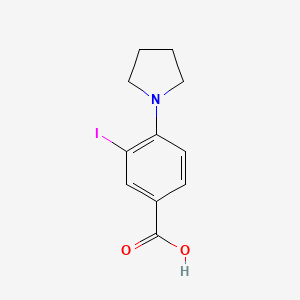

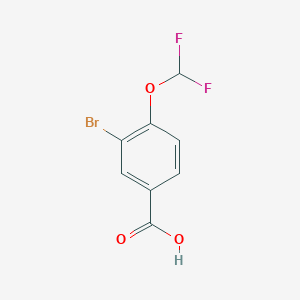

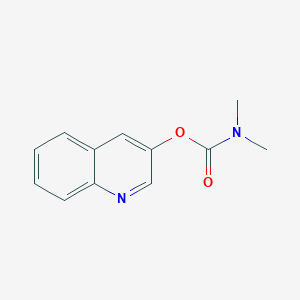

![Isoxazole, 3-[(2-chlorophenyl)methoxy]-4,5-dihydro-4,4-dimethyl-](/img/structure/B3045738.png)